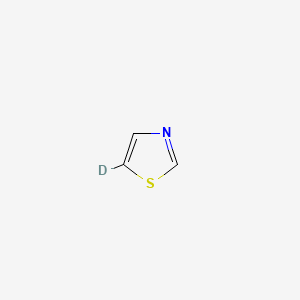
Thiazole-5-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole-5-d is a heterocyclic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound, specifically, is known for its electron-deficient nature and high oxidative stability, making it a valuable compound in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Thiazole-5-d can be synthesized through several methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide (KOH), resulting in 4-methylthio-5-acylthiazoles . Another method includes the condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Thiazole-5-d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic substitution occurs at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nucleophilic reagents like sodium methoxide (NaOCH₃) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
Thiazole-5-d has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a component in drug design.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
作用机制
Thiazole-5-d exerts its effects through various mechanisms, including:
DNA Interaction: Compounds containing this compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.
Enzyme Inhibition: this compound derivatives can inhibit enzymes involved in critical biochemical pathways, affecting cellular functions.
相似化合物的比较
Thiazole-5-d can be compared with other similar compounds such as:
Thiazole: A simpler heterocyclic compound with similar chemical properties but less oxidative stability.
Benzothiazole: Contains a fused benzene ring, offering different electronic properties and applications.
Uniqueness: this compound stands out due to its high oxidative stability, electron-deficient nature, and rigid planar structure, making it particularly suitable for applications in organic electronics and as a building block for more complex molecules .
属性
CAS 编号 |
14770-30-0 |
|---|---|
分子式 |
C3H3NS |
分子量 |
86.14 g/mol |
IUPAC 名称 |
5-deuterio-1,3-thiazole |
InChI |
InChI=1S/C3H3NS/c1-2-5-3-4-1/h1-3H/i2D |
InChI 键 |
FZWLAAWBMGSTSO-VMNATFBRSA-N |
手性 SMILES |
[2H]C1=CN=CS1 |
规范 SMILES |
C1=CSC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


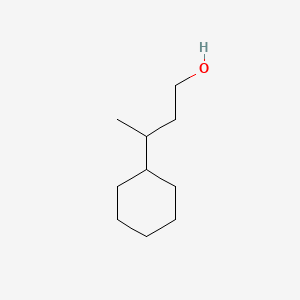


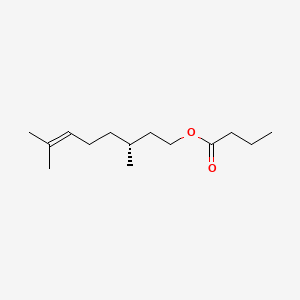
![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
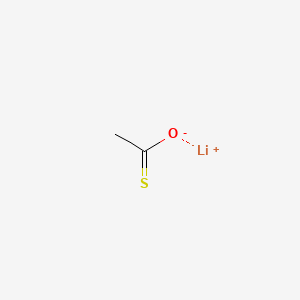
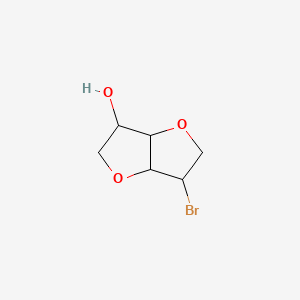
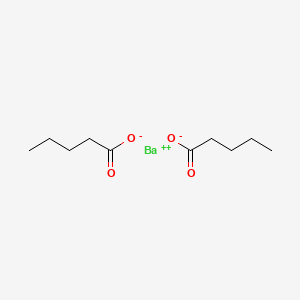
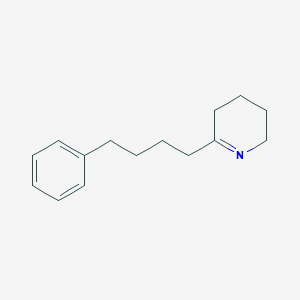
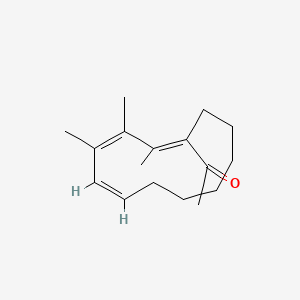



![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
